Chemical structure and molecular properties of 1-Benzyl-3-methoxybenzene
Chemical structure and molecular properties of 1-Benzyl-3-methoxybenzene
Title: Comprehensive Technical Guide: Chemical Structure, Molecular Properties, and Synthesis of 1-Benzyl-3-Methoxybenzene
Executive Summary & Introduction
In the realm of modern drug discovery and advanced materials science, diarylmethane scaffolds serve as critical structural motifs. 1-Benzyl-3-methoxybenzene (CAS: 23450-27-3), commonly referred to as 3-methoxydiphenylmethane or 3-benzyl anisole, is a highly versatile building block. Characterized by a flexible methylene bridge connecting an electron-neutral phenyl ring with an electron-rich anisole ring, this molecule provides unique steric and electronic properties.
As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptions. Herein, we dissect the physicochemical properties of 1-Benzyl-3-methoxybenzene, explore the causality behind its modern synthetic routes (specifically transitioning from harsh Friedel-Crafts conditions to highly controlled transition-metal catalysis), and establish a self-validating analytical framework to ensure absolute structural integrity during laboratory production.
Molecular Architecture & Physicochemical Properties
The architecture of 1-Benzyl-3-methoxybenzene features a central
To facilitate rapid reference for formulation and synthetic planning, the core quantitative data and physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 1-Benzyl-3-Methoxybenzene
| Property | Value / Description |
| Chemical Name | 1-Benzyl-3-methoxybenzene |
| Common Synonyms | 3-Methoxydiphenylmethane, 3-Benzyl anisole |
| CAS Registry Number | 23450-27-3 |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| Physical State | Colorless to light yellow oil |
| Solubility | Soluble in CH₂Cl₂, EtOAc, THF, and Hexanes; Insoluble in H₂O |
Mechanistic Pathways of Synthesis
Historically, diarylmethanes were synthesized via Friedel-Crafts alkylation. However, this approach is notorious for poor regioselectivity and polyalkylation. To achieve strict regiocontrol at the meta position of the anisole ring, modern synthetic protocols rely on transition-metal-catalyzed cross-coupling.
Below are two field-proven methodologies. The experimental choices in these protocols are driven by the need to suppress homocoupling and maximize functional group tolerance.
Protocol 1: Palladium-Catalyzed One-Pot Borylation / Suzuki-Miyaura sp²–sp³ Cross-Coupling
Causality & Rationale: Isolating intermediate boronate esters is often time-consuming and reduces overall yield due to their susceptibility to protodeboronation. developed a one-pot sequence that circumvents this. The critical addition of aqueous K₂CO₃ midway through the reaction serves a dual purpose: it quenches any unreacted diborane (preventing deleterious side reactions with the alkyl chloride) and acts as the essential base for the subsequent Suzuki-Miyaura transmetalation step.
Step-by-Step Methodology:
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Borylation Phase: To an oven-dried reaction vessel under inert atmosphere, add 3-bromoanisole (0.37 mmol, 47 µL), bis(dimethylamino)diboron [B₂(NMe₂)₄], and the Pd(0) catalyst generated in situ from Buchwald's XPhos-Pd-G2 precatalyst.
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Initial Heating: Stir the mixture at 80 °C for 1 hour. Monitor via GC-MS until complete consumption of the aryl halide is confirmed.
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Quenching & Alkalization: Add aqueous potassium carbonate (1.8 M, 1.10 mL, 1.98 mmol) directly to the reaction mixture.
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Cross-Coupling Phase: Introduce the
electrophile, benzyl chloride (0.41 mmol, 47 μL), into the vessel. -
Final Heating: Continue heating at 80 °C for 3 hours until the transient boronate intermediate is fully consumed.
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Workup: Cool the mixture to room temperature, filter through a Celite pad, and wash the filter cake with ethyl acetate (25.0 mL).
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Purification: Concentrate the filtrate under reduced pressure and purify via automated silica gel flash chromatography (e.g., Biotage Isolera, Hexanes/EtOAc gradient) to yield the target compound as a colorless oil (approx. 56% yield) [1].
Figure 1: Catalytic workflow for the one-pot Pd-catalyzed cross-coupling synthesis.
Protocol 2: Copper-Catalyzed Arylation of Alkyl Halides
Causality & Rationale: To bypass the use of expensive palladium catalysts, pioneered a method utilizing earth-abundant copper. The choice of N,N,N',N'-tetramethyl-o-phenylenediamine (NN-1) as a ligand is not arbitrary; its bidentate nitrogen coordination tightly binds the Cu(I) center, preventing catalyst aggregation and facilitating the
Step-by-Step Methodology:
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Arylaluminum Generation: In a nitrogen-filled glovebox, generate the triarylaluminum reagent by adding a 3-methoxyphenyllithium solution (3.0 mmol) dropwise to a suspension of AlCl₃ (1.0 mmol, 133.3 mg) in THF (2 mL) at room temperature.
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Catalyst Assembly: In a separate reaction vial, combine CuI (catalytic amount, typically 10 mol%) and the NN-1 ligand to form the active copper complex.
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Coupling Reaction: Add benzyl bromide (or iodide) to the catalyst mixture, followed by the slow addition of the pre-formed triarylaluminum reagent.
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Reaction Progression: Stir the mixture at room temperature to 50 °C for 12–24 hours.
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Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, filter, and purify via silica gel column chromatography to isolate the light yellow oil (approx. 53% yield)[2].
Analytical Characterization & Self-Validating Systems
In synthetic chemistry, a protocol is only as robust as its analytical validation. The characterization of 1-Benzyl-3-methoxybenzene operates as a self-validating system: orthogonal analytical techniques must perfectly align to confirm both connectivity and mass.
Nuclear Magnetic Resonance (NMR) Validation: The structural hallmark of this molecule is the benzylic methylene bridge (-CH₂-). In the ¹H NMR spectrum, this bridge lacks adjacent protons, thus appearing as a sharp, distinct singlet. The integration of this peak relative to the methoxy singlet provides immediate confirmation of successful cross-coupling.
Table 2: NMR Spectral Data Summary (CDCl₃, 298 K)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Integration | Structural Assignment |
| ¹H NMR | 7.32 – 7.24 | m, 2H | Aromatic protons (Benzyl ring) |
| ¹H NMR | 7.20 | t, J = 8.2 Hz, 4H | Aromatic protons (Overlapping) |
| ¹H NMR | 6.76 | dd, J = 17.3, 7.0 Hz, 3H | Aromatic protons (Anisole ring) |
| ¹H NMR | 3.95 | s, 2H | Benzylic -CH₂- bridge |
| ¹H NMR | 3.76 | s, 3H | Methoxy -OCH₃ |
| ¹³C NMR | 159.8 | Cq | Aromatic C-O (Methoxy bearing) |
| ¹³C NMR | 55.2 | CH₃ | Methoxy Carbon |
| ¹³C NMR | 42.0 | CH₂ | Benzylic Carbon |
Mass Spectrometry: GC-MS analysis must yield a molecular ion peak (
Figure 2: Analytical validation workflow confirming molecular structure and purity.
Applications in Drug Development & Material Science
In drug development, the 1-benzyl-3-methoxybenzene scaffold is frequently utilized as a lipophilic pharmacophore. The rotational freedom of the
In polymer and materials science, functionalized diarylmethanes are investigated as high-stability monomeric precursors for advanced polycarbonates and epoxy resins, where the asymmetric nature of the meta-substitution disrupts polymer crystallinity, thereby enhancing the material's solubility and processing characteristics.
References
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Whitaker, L., Harb, H. Y., & Pulis, A. P. (2017). One-pot borylation/Suzuki-Miyaura sp²–sp³ cross-coupling. Chemical Communications, 53(70), 9713-9716.[Link] [1]
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Shrestha, B., & Giri, R. (2015). Copper-catalyzed arylation of alkyl halides with arylaluminum reagents. Beilstein Journal of Organic Chemistry, 11, 2400-2407.[Link] [2]
